8-Acetyl-7-hydroxycoumarin
Overview
Description
8-Acetyl-7-Hydroxycoumarin is a naturally occurring compound found in various plants, including Mexican patchouli (Tagetes lucida). It belongs to the coumarin family, which is characterized by a benzene ring fused to an α-pyrone ring. This compound exhibits significant biological activities, including antifungal and antibacterial properties .
Mechanism of Action
Target of Action
8-Acetyl-7-hydroxycoumarin is a coumarin-like compound found in Mexican patchouli (Tagetes lucida) that has anti-bacterial and anti-fungal activities . The primary targets of this compound are therefore bacterial and fungal cells.
Mode of Action
It is known that coumarin compounds often interfere with the replication and transcription processes of bacterial and fungal cells, leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the replication and transcription of bacterial and fungal cells . By disrupting these processes, the compound prevents the growth and proliferation of these cells.
Pharmacokinetics
Coumarin compounds are generally known to be metabolized in the liver and excreted in the urine . The ADME properties of this compound and their impact on its bioavailability remain to be investigated.
Result of Action
The result of the action of this compound is the inhibition of bacterial and fungal growth. This is achieved through the disruption of critical cellular processes such as replication and transcription .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .
Biochemical Analysis
Biochemical Properties
8-Acetyl-7-hydroxycoumarin interacts with various enzymes, proteins, and other biomolecules. It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-7-Hydroxycoumarin can be achieved through various methods. One common approach involves the Knoevenagel condensation reaction. For instance, 8-formyl-7-hydroxycoumarin can be treated with N,N-disubstituted cyanoacetamides in the presence of piperidine to yield 8-substituted-7-hydroxycoumarin derivatives . Another method involves the reaction of 8-acetyl-7-hydroxy-4-methylchromen-2-one with 1,3-dibromopropane or 1,4-dibromobutane in dry acetone and anhydrous potassium carbonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-Acetyl-7-Hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized metabolites such as epoxides and quinones.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and acetyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium azides and propargyl bromide are used under conditions like dry acetone and anhydrous potassium carbonate.
Major Products:
Oxidation: Formation of epoxides and quinones.
Substitution: Formation of various 8-substituted-7-hydroxycoumarin derivatives.
Scientific Research Applications
8-Acetyl-7-Hydroxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its antifungal and antibacterial properties.
Industry: Utilized in the development of fluorescent probes for detecting metal ions and pH changes.
Comparison with Similar Compounds
7-Hydroxycoumarin: Known for its wide range of biological activities, including anti-inflammatory and antioxidant effects.
8-Acetyl-7-Methoxycoumarin: Exhibits similar biological activities but with different pharmacokinetic properties.
5,7,8-Trimethoxycoumarin: Known for its unique structural features and biological activities.
Uniqueness: 8-Acetyl-7-Hydroxycoumarin stands out due to its specific acetyl and hydroxyl substitutions, which confer unique biological activities and chemical reactivity. Its ability to act as a fluorescent probe and its significant antifungal and antibacterial properties make it a valuable compound in various fields of research .
Properties
IUPAC Name |
8-acetyl-7-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYMACPLPPQCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419935 | |
Record name | 8-Acetyl-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6748-68-1 | |
Record name | 8-Acetyl-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Acetyl-7-hydroxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-ACETYL-7-HYDROXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6QWL7EQR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 8-Acetyl-7-hydroxycoumarin in developing potential analgesic agents?
A1: [] Research suggests that this compound serves as a crucial starting material in synthesizing seselin derivatives, a class of compounds exhibiting promising antinociceptive properties. These derivatives, characterized by their angular pyranocoumarin skeleton, are synthesized through a series of reactions involving condensation with acetone, reduction, and dehydration. Notably, one derivative, seselin (4a), demonstrated significant antinociceptive activity in the writhing response assay induced by acetic acid, surpassing the efficacy of aspirin. This finding highlights the potential of this compound as a scaffold for developing novel analgesics. (See: )
Q2: How does this compound interact with human serum albumin?
A2: While specific details about the interaction mechanism require further investigation, studies utilizing spectroscopic methods and molecular modeling are underway to elucidate the binding characteristics of this compound to human serum albumin []. Understanding this interaction is crucial as it can provide insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its potential therapeutic applications.
Q3: Can this compound be chemically modified to enhance its biological activity?
A3: [] Yes, research demonstrates that modifying this compound can significantly impact its biological activity. For instance, incorporating a trifluoromethyl group into the coumarin structure resulted in a five-fold increase in beta‐site amyloid precursor protein cleaving enzyme 1 (BACE‐1) inhibition. Furthermore, researchers synthesized a coumarin‐donepezil hybrid by linking this compound with donepezil. This hybrid molecule displayed dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and exhibited the ability to cross the blood-brain barrier, a crucial property for treating neurological disorders. (See: )
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